molecular formula C8H7ClOS B1432467 3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal CAS No. 1563958-97-3

3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal

Cat. No.: B1432467
CAS No.: 1563958-97-3
M. Wt: 186.66 g/mol
InChI Key: MCSWRTRQJKPWDP-UHFFFAOYSA-N
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Description

3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal can be achieved through various synthetic routes. One common method involves the condensation reaction of 5-chlorothiophene-2-carbaldehyde with acetone under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors that regulate cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClOS/c1-6(5-10)4-7-2-3-8(9)11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSWRTRQJKPWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(S1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal
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3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal
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3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal

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